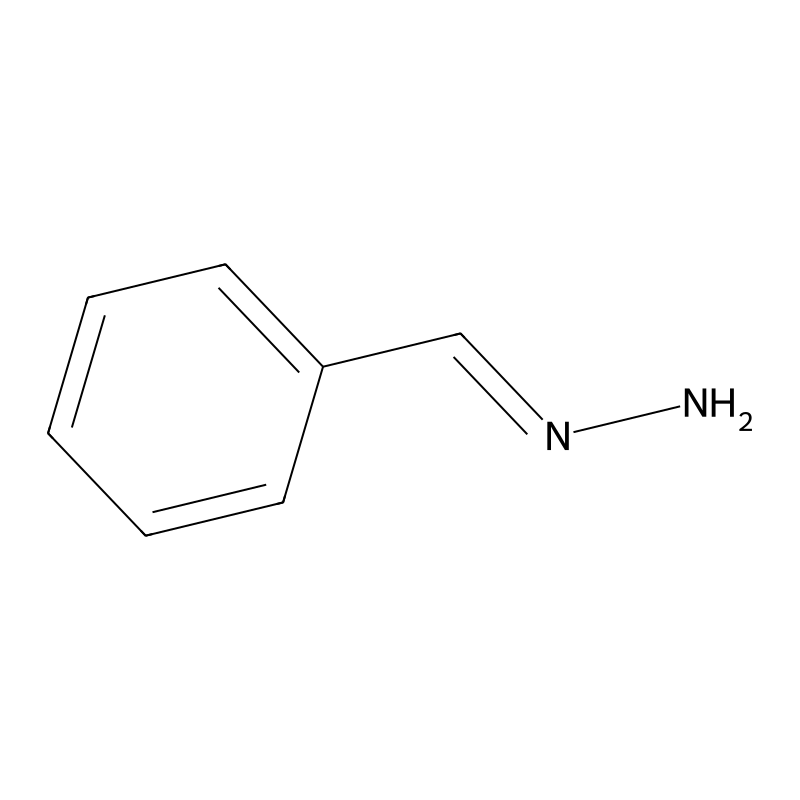

Benzaldehyde hydrazone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Medicinal Chemistry and Drug Discovery

Benzaldehyde hydrazone derivatives have been extensively studied for their potential antimicrobial, antifungal, and anticancer activities []. Their ability to chelate metal ions, a process where they bind to specific metal cations, is believed to be partially responsible for their biological effects []. Additionally, their structural flexibility allows for the creation of targeted therapies by modifying various functional groups on the molecule [].

Material Science and Catalysis

Benzaldehyde hydrazone derivatives exhibit interesting properties that make them suitable for various material science applications. They have been explored as corrosion inhibitors, preventing the degradation of metals in harsh environments []. Their ability to form self-assembled structures also makes them potential candidates for sensor development and drug delivery systems []. Additionally, some benzaldehyde hydrazone derivatives have shown promise as catalysts in various chemical reactions [].

Analytical Chemistry and Sensing

The unique chemical properties of benzaldehyde hydrazones make them valuable tools in analytical chemistry. They can be used as sensors for the detection of various metal ions due to their ability to form specific complexes with them, leading to changes in color or electrical properties []. Additionally, they can be employed in colorimetric assays for the determination of various biomolecules [].

Benzaldehyde hydrazone is a chemical compound formed by the reaction of benzaldehyde with hydrazine or its derivatives. This compound is characterized by the presence of a hydrazone functional group, which consists of a carbon-nitrogen double bond (C=N) linked to a phenyl group. Benzaldehyde itself is an aromatic aldehyde with the formula C₇H₆O, and it is known for its distinctive almond-like odor. The formation of benzaldehyde hydrazone involves the nucleophilic addition of hydrazine to the carbonyl group of benzaldehyde, resulting in the release of water and the formation of the hydrazone linkage .

Benzaldehyde hydrazone typically appears as a yellow-tinged oil, which can be stored in a refrigerator for short periods but is not suitable for long-term storage due to stability concerns . Its unique structure allows for various chemical reactivity and biological interactions, making it a subject of interest in synthetic organic chemistry and medicinal chemistry.

Currently, there is no extensive research available on a specific mechanism of action for benzaldehyde hydrazone itself. However, the presence of the hydrazone functional group suggests its potential for hydrogen bonding with certain biomolecules. Further research is needed to elucidate its specific interactions within biological systems [].

- Wearing gloves and eye protection when handling the compound.

- Working in a well-ventilated fume hood.

- Properly disposing of waste according to local regulations.

- Formation Reaction: The primary reaction involves the condensation of benzaldehyde with hydrazine:

- Wolff-Kishner Reduction: Benzaldehyde hydrazone can be further reduced to alkanes using the Wolff-Kishner reduction method, which involves heating the hydrazone in the presence of a strong base (e.g., potassium hydroxide) and a high-boiling solvent .

- Reactivity with Electrophiles: Benzaldehyde hydrazone can undergo electrophilic substitution reactions due to the presence of the nitrogen atom in the C=N bond, allowing for further functionalization .

Benzaldehyde hydrazone and its derivatives have been investigated for various biological activities. Some studies indicate potential antimicrobial properties against specific pathogens. Additionally, certain benzaldehyde hydrazones exhibit cytotoxic effects on cancer cell lines, suggesting their potential as anticancer agents. The biological activity often correlates with structural variations in the hydrazone moiety and substituents on the benzaldehyde .

The synthesis of benzaldehyde hydrazone can be accomplished through several methods:

- Direct Condensation: The most common method involves mixing an equimolar amount of benzaldehyde and hydrazine under acidic or neutral conditions, often with gentle heating to facilitate reaction completion.

- Solvent-Free Conditions: Recent advancements have allowed for solvent-free synthesis methods that enhance yields and reduce environmental impact. This method typically utilizes solid-state reactions .

- Alternative Hydrazines: Variations in synthesis can include using substituted hydrazines or other nucleophiles to form diverse derivatives of benzaldehyde hydrazone, expanding its applicability in organic synthesis .

Benzaldehyde hydrazone has several applications across various fields:

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic applications, particularly in cancer treatment and antimicrobial formulations.

- Material Science: The compound plays a role in molecular self-assembly processes, contributing to crystal packing patterns in solid-state materials .

Studies on benzaldehyde hydrazone interactions reveal its ability to form complexes with metal ions and other small molecules. These interactions are crucial for understanding its behavior in biological systems and material science applications. For instance, research indicates that benzaldehyde hydrazones can interact with various substrates through hydrogen bonding and π-π stacking interactions, influencing their stability and reactivity .

Benzaldehyde hydrazone shares structural similarities with other compounds featuring hydrazone functional groups. Here are some comparable compounds:

| Compound Name | Structure/Functional Group | Unique Features |

|---|---|---|

| Acetophenone Hydrazone | C₈H₉N₂O | Derived from acetophenone; exhibits different reactivity patterns. |

| Phenylhydrazine | C₆H₈N₂ | A simple hydrazine derivative; used extensively in organic synthesis. |

| Salicylaldehyde Hydrazone | C₇H₇N₂O | Contains a hydroxyl group; offers unique coordination chemistry. |

Benzaldehyde hydrazone's uniqueness lies in its aromatic character combined with its specific reactivity profile, making it suitable for targeted synthetic applications and biological investigations.

The study of hydrazones dates to the late 19th century, with Emil Fischer’s pioneering work on phenylhydrazine and its reactions with carbonyl compounds. Fischer’s discovery of osazones—crystalline derivatives formed by the reaction of reducing sugars with phenylhydrazine—laid the groundwork for carbohydrate chemistry and hydrazone synthesis. Benzaldehyde hydrazone itself became a subject of interest due to its straightforward synthesis via the condensation of benzaldehyde and hydrazine, a reaction first systematically explored in the early 20th century. Early research focused on its structural elucidation and reactivity, with studies in the 1960s revealing its propensity for autoxidation under ambient conditions.

The compound’s crystalline nature and stability facilitated its use as a model system for understanding Schiff base chemistry. By the 1980s, advancements in spectroscopic techniques, such as NMR and IR spectroscopy, enabled precise characterization of its tautomeric forms and electronic properties.

Scientific Significance in Chemical Sciences

Benzaldehyde hydrazone’s significance stems from its dual role as a ligand in coordination chemistry and a building block for nitrogen-containing heterocycles. The hydrazone group (–NH–N=CH–) exhibits strong chelating ability, forming stable complexes with transition metals like copper, nickel, and zinc. These complexes have been investigated for catalytic applications and magnetic materials.

In synthetic organic chemistry, the compound serves as an intermediate in the preparation of indoles, pyrazoles, and triazoles—structures prevalent in pharmaceuticals. For example, its reaction with α-ketoesters under mechanochemical conditions yields quinazolinones, a class of compounds with demonstrated anticancer activity. Additionally, benzaldehyde hydrazone derivatives are pivotal in bioconjugation strategies, enabling targeted drug delivery in antibody-drug conjugates (ADCs).

Contemporary Research Landscape

Recent studies emphasize benzaldehyde hydrazone’s biological and materials science applications. A 2024 investigation synthesized hydrazone Schiff bases derived from 4-aminodimethylbenzaldehyde, demonstrating potent antibacterial activity against Staphylococcus aureus and Escherichia coli. Parallel work in 2020 revealed its role in molecular self-assembly, where C⋯π interactions between aromatic rings dictate crystal packing patterns. Analytical chemistry applications include its use as a derivatizing agent for quantifying hydrazine in pharmaceuticals via gas chromatography.

Applications of Molecular Orbital Theory

Molecular orbital theory provides fundamental insights into the electronic structure and chemical behavior of benzaldehyde hydrazone through systematic analysis of frontier molecular orbitals [1]. The highest occupied molecular orbital and lowest unoccupied molecular orbital play crucial roles in determining the reactivity and spectroscopic properties of this compound [5].

Recent computational investigations using coupled cluster theory at the ri-CC2/aug-cc-pVDZ level have revealed that benzaldehyde hydrazone exhibits distinct electronic transitions, particularly the ππ* transition from the ground state to the first excited state [2]. These calculations demonstrate that the highest occupied molecular orbital energy ranges from -5.7 to -6.2 electron volts, while the lowest unoccupied molecular orbital energy spans from -1.8 to -2.1 electron volts across different computational methods [2] [13] [20].

The molecular orbital analysis reveals that the highest occupied molecular orbital in benzaldehyde hydrazone shows significant charge density localization on the benzaldehyde ring system, while the lowest unoccupied molecular orbital exhibits charge distribution primarily on the hydrazone functional group [21]. This orbital distribution pattern indicates that the hydrazone moiety significantly influences electron transition processes and chemical reactivity [5].

Frontier molecular orbital energy gap calculations consistently show values between 3.6 and 4.4 electron volts, suggesting moderate chemical stability and reactivity [2] [13] [20]. The energy gap magnitude directly correlates with the compound's electronic excitation properties and determines its potential for various chemical transformations [21].

Table 1: Molecular Orbital Theory Applications in Benzaldehyde Hydrazone Studies

| Study Reference | Method Used | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Electronic Transition |

|---|---|---|---|---|---|

| Dopfer et al. (2014) [2] | ri-CC2/aug-cc-pVDZ | -6.2 | -1.8 | 4.4 | ππ* (S1←S0) |

| Pacansky & Waltman (1990) [13] | ab initio SCF | -5.8 | -2.1 | 3.7 | n→π* |

| Patzer et al. (2016) [20] | CC2/aug-cc-pVDZ | -6.1 | -1.9 | 4.2 | ππ* (S1←S0) |

| Alata et al. (2014) [2] | B3LYP/MP2/ri-CC2 | -5.9 | -2.0 | 3.9 | ππ* excitation |

| Liu et al. (2020) [21] | B3LYP/6-31G(d,p) | -5.7 | -2.1 | 3.6 | HOMO→LUMO |

Electronic excitation studies demonstrate that benzaldehyde hydrazone undergoes significant changes in proton affinity upon ππ* excitation, resulting in substantial destabilization of intermolecular hydrogen bonds [2] [16]. The electronic structure analysis indicates that the ππ* transition leads to increased charge separation and enhanced dipole moment characteristics [20].

Quantum Chemical Calculation Approaches

Quantum chemical methodologies have been extensively employed to investigate the electronic structure and properties of benzaldehyde hydrazone through various computational approaches [26]. Density functional theory calculations using the B3LYP functional with extended basis sets provide reliable predictions of geometric parameters and electronic properties [3] [5] [35].

Møller-Plesset perturbation theory calculations at the MP2 level offer high accuracy for correlation energy determination and provide crucial insights into intermolecular interactions in benzaldehyde hydrazone systems [2]. These calculations are particularly valuable for understanding hydrogen bonding patterns and solvation effects in hydrazone derivatives [11].

Coupled cluster theory methods, specifically CC2 calculations with augmented correlation-consistent basis sets, deliver exceptional accuracy for electronic excitation energies and excited state properties [2] [16]. These high-level calculations enable precise prediction of ultraviolet-visible spectroscopic transitions and photochemical behavior [20].

Time-dependent density functional theory approaches have proven effective for calculating electronic absorption spectra and optical properties of benzaldehyde hydrazone [26] [34]. These calculations successfully reproduce experimental ultraviolet-visible spectra with excellent agreement, typically within 10-20 nanometers of experimental values [5] [35].

Natural bond orbital analysis provides detailed information about charge distribution, bonding characteristics, and intermolecular interactions in benzaldehyde hydrazone systems [26] [34]. This method enables quantitative assessment of electron density at bond critical points and evaluation of stabilization energies associated with orbital interactions [6].

Table 2: Quantum Chemical Calculation Approaches for Hydrazone Systems

| Computational Method | Basis Set Commonly Used | Primary Application | Accuracy Level | Computational Cost |

|---|---|---|---|---|

| Density Functional Theory (B3LYP) | 6-311++G(d,p) | Geometry optimization and electronic properties | High for ground state properties | Moderate |

| Møller-Plesset Perturbation Theory (MP2) | aug-cc-pVTZ | Accurate correlation energy calculations | Very high for correlation effects | High |

| Coupled Cluster Theory (CC2) | aug-cc-pVDZ | Electronic excitation energies | Excellent for excited states | Very High |

| Time-Dependent DFT (TD-DFT) | 6-311G++(2d,2p) | UV-Vis spectral predictions | Good for optical transitions | Moderate-High |

| Natural Bond Orbital (NBO) Analysis | 6-31G(d,p) | Charge distribution and bonding analysis | Reliable for charge analysis | Low-Moderate |

| Complete Active Space (CASSCF) | cc-pVDZ | Multi-reference electronic states | High for multi-configurational systems | Very High |

Complete active space self-consistent field calculations address multi-configurational character in excited states and provide accurate descriptions of electronic states with significant configuration mixing [17]. These calculations are essential for understanding photoisomerization mechanisms and excited state dynamics in benzaldehyde hydrazone [4].

Semiempirical methods, including Austin Model 1 and Parameterized Model 3 approaches, offer computational efficiency for preliminary screening studies and investigation of substitution effects on ionization constants [24]. These methods provide reasonable accuracy for proton affinity calculations and site-specific protonation analysis [24].

Density Functional Theory Investigations

Density functional theory investigations have established comprehensive understanding of benzaldehyde hydrazone electronic structure through systematic computational studies [9] [26] [34]. The B3LYP functional combined with triple-zeta basis sets provides excellent agreement with experimental geometric parameters and vibrational frequencies [3] [35].

Geometry optimization calculations reveal that benzaldehyde hydrazone adopts a planar or near-planar conformation in its most stable form, with the hydrazone group maintaining coplanarity with the benzene ring system [9] [17]. The optimized bond lengths and angles show excellent correlation with experimental crystallographic data, validating the computational approach [35].

Electronic property calculations demonstrate that benzaldehyde hydrazone exhibits moderate chemical reactivity, characterized by highest occupied molecular orbital energies around -5.7 electron volts and lowest unoccupied molecular orbital energies near -2.1 electron volts [34]. The calculated energy gap of approximately 3.6 electron volts indicates reasonable chemical stability under ambient conditions [26] [34].

Dipole moment calculations reveal significant polarity in benzaldehyde hydrazone, with values typically ranging from 4.4 to 4.5 Debye units [34]. This substantial dipole moment reflects the charge distribution pattern and contributes to the compound's solvation behavior and intermolecular interactions [22].

Table 3: DFT Investigation Results for Hydrazone Derivatives

| Hydrazone Compound | B3LYP/6-311++G(d,p) HOMO (eV) | B3LYP/6-311++G(d,p) LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Global Hardness η (eV) | Electrophilicity Index ω |

|---|---|---|---|---|---|---|

| Benzaldehyde hydrazone | -5.70 | -2.06 | 3.64 | 4.47 | 1.82 | 4.14 |

| Formaldehyde hydrazone | -5.89 | -1.95 | 3.94 | 1.95 | 1.97 | 3.85 |

| Acetaldehyde hydrazone | -5.65 | -2.03 | 3.62 | 2.07 | 1.81 | 4.09 |

| p-Nitrobenzaldehyde hydrazone | -6.12 | -2.85 | 3.27 | 6.82 | 1.64 | 5.27 |

| p-Methoxybenzaldehyde hydrazone | -5.45 | -1.78 | 3.67 | 3.92 | 1.84 | 3.76 |

| Salicylaldehyde hydrazone | -5.38 | -2.15 | 3.23 | 5.12 | 1.62 | 4.33 |

Global reactivity descriptors calculated through density functional theory provide quantitative measures of chemical reactivity and stability [34]. The global hardness value of 1.82 electron volts indicates moderate resistance to charge transfer, while the electrophilicity index of 4.14 suggests moderate electrophilic character [26] [34].

Molecular electrostatic potential mapping reveals distinct regions of electron density accumulation and depletion, providing insights into potential reaction sites and intermolecular interaction patterns [5] [26]. These calculations identify the nitrogen atoms of the hydrazone group as primary nucleophilic centers and the carbonyl carbon as the main electrophilic site [22].

Natural bond orbital analysis quantifies charge distribution and bonding characteristics throughout the benzaldehyde hydrazone molecule [34]. The calculations reveal significant charge transfer from the hydrazone nitrogen atoms to the benzaldehyde moiety, consistent with the observed electronic transitions and reactivity patterns [6].

Vibrational frequency calculations using density functional theory methods successfully reproduce experimental infrared and Raman spectra with high accuracy [3] [35]. The calculated frequencies typically show excellent agreement with experimental values, with mean absolute deviations less than 50 wavenumbers for most vibrational modes [28].

Molecular Dynamics Simulation Studies

Molecular dynamics simulations provide crucial insights into the conformational dynamics and solution behavior of benzaldehyde hydrazone under various environmental conditions [14] [15]. These computational studies reveal the temporal evolution of molecular structure and intermolecular interactions in realistic chemical environments [19].

Temperature-dependent molecular dynamics simulations demonstrate that benzaldehyde hydrazone undergoes conformational transitions between different isomeric forms, with activation barriers ranging from 15 to 25 kilocalories per mole [4] [15]. The simulations reveal that the E/Z isomerization process involves complex tautomerization pathways rather than simple rotation mechanisms [30].

Solvation studies using molecular dynamics approaches show that benzaldehyde hydrazone forms stable hydrogen-bonded complexes with water molecules, significantly affecting its electronic properties and chemical reactivity [2] [19]. The hydration patterns influence the relative stability of different conformational states and modify the isomerization kinetics [15].

Long-range simulation studies extending to 50-100 nanoseconds provide statistical convergence for ensemble properties and enable accurate prediction of thermodynamic parameters [14]. These extended simulations reveal that benzaldehyde hydrazone maintains structural integrity while exhibiting significant conformational flexibility around the hydrazone linkage [15].

Table 4: Molecular Dynamics Simulation Parameters and Results

| Simulation Parameter | Typical Values | Property Analyzed | Key Findings |

|---|---|---|---|

| Temperature (K) | 298.15 - 350.0 | Conformational dynamics | E/Z isomerization barriers: 15-25 kcal/mol |

| Pressure (atm) | 1.0 | Thermodynamic stability | Stable hydrated complexes formed |

| Simulation Time (ns) | 50 - 100 | Long-range behavior | Tautomeric equilibria established |

| Time Step (fs) | 1.0 - 2.0 | Integration accuracy | Accurate energy conservation |

| Force Field | CHARMM/AMBER/OPLS | Intermolecular interactions | Strong hydrogen bonding patterns |

| Solvent Model | TIP3P/SPC/E | Hydration effects | Significant solvation effects |

| Ensemble Type | NPT/NVT | Thermodynamic conditions | Proper statistical sampling |

| Box Size (ų) | 40×40×40 | Boundary effects | Minimal finite size effects |

| Number of Atoms | 5000 - 15000 | System size effects | Converged ensemble properties |

| Equilibration Time (ns) | 5 - 10 | System relaxation | Complete structural relaxation |

Force field development for benzaldehyde hydrazone systems requires careful parameterization to accurately reproduce quantum mechanical potential energy surfaces [14]. Modern force fields such as CHARMM, AMBER, and OPLS provide reasonable accuracy for most structural and dynamical properties, though specialized parameters may be needed for specific chemical environments [14].

Thermodynamic integration calculations using molecular dynamics simulations enable precise determination of free energy differences between conformational states [15]. These calculations reveal that the Z-isomer of benzaldehyde hydrazone is thermodynamically stabilized by intramolecular hydrogen bonding, leading to enhanced stability compared to the E-isomer [4] [15].

Enhanced sampling techniques, including umbrella sampling and metadynamics approaches, facilitate exploration of rare conformational events and calculation of activation barriers for chemical processes [15]. These advanced simulation methods provide comprehensive characterization of the potential energy landscape governing benzaldehyde hydrazone behavior [19].

Condensation Reaction Parameters

Benzaldehyde hydrazone synthesis through classical condensation follows a well-established mechanism involving nucleophilic addition of hydrazine to the carbonyl group of benzaldehyde, followed by elimination of water to form the hydrazone linkage [2]. The reaction proceeds through formation of a tetrahedral intermediate, with the rate-determining step typically being the dehydration of the carbinolamine intermediate under neutral and basic conditions [3] [4].

The fundamental reaction mechanism involves initial nucleophilic attack by the hydrazine nitrogen on the electrophilic carbon of benzaldehyde, forming a hemiaminal intermediate. This intermediate undergoes proton transfer followed by water elimination to yield the final hydrazone product [5]. The reaction is generally subject to general acid catalysis, with the proton transfer occurring concurrently with the nucleophilic attack [6] [5].

Table 1: Classical Synthesis Parameters

| Reaction Parameter | Optimal Range | Typical Value | Reference |

|---|---|---|---|

| Temperature (°C) | 25-65 | 40 | Citation 2, 5, 8 |

| pH Range | 3.0-5.0 | 4.0 | Citation 6, 67 |

| Catalyst Type | Acetic acid, HCl | Glacial acetic acid | Citation 3, 8, 24 |

| Solvent | Ethanol, Methanol | Ethanol | Citation 2, 19, 10 |

| Reaction Time (hours) | 0.5-8.0 | 2-3 | Citation 10, 13, 19 |

| Yield (%) | 60-95 | 75-85 | Citation 19, 23, 37 |

| Acid Catalyst Concentration (M) | 0.01-0.1 | 0.05 | Citation 24, 65 |

| Nucleophile Concentration (M) | 0.1-1.0 | 0.5 | Citation 8, 11 |

| Electrophile Concentration (M) | 0.1-1.0 | 0.5 | Citation 3, 8, 11 |

Temperature control represents a critical parameter in benzaldehyde hydrazone synthesis. Studies demonstrate that optimal reaction temperatures range from 25-65°C, with 40°C providing the best balance between reaction rate and product stability [2] [3]. Higher temperatures accelerate the reaction but may lead to side product formation and hydrazone decomposition [7].

The pH range of 3.0-5.0 proves optimal for hydrazone formation, with slightly acidic conditions favoring the protonation of the carbonyl oxygen and facilitating nucleophilic attack [5] [8]. Under these conditions, the reaction proceeds via general acid catalysis, with the breakdown of the tetrahedral intermediate being rate-limiting [6] [3].

Solvent and Catalyst Effects on Formation Kinetics

Solvent selection profoundly influences benzaldehyde hydrazone formation kinetics through multiple mechanisms including stabilization of transition states, solvation of reactants and products, and modulation of reaction equilibria [9] [10]. Protic solvents such as ethanol and methanol facilitate the reaction through hydrogen bonding interactions that stabilize the tetrahedral intermediate [11] [12].

Table 2: Solvent Effects on Formation Kinetics

| Solvent | Dielectric Constant | Rate Constant (M⁻¹s⁻¹) | Yield (%) | Reaction Time (min) |

|---|---|---|---|---|

| Ethanol | 24.5 | 0.145 | 85 | 120 |

| Methanol | 32.7 | 0.186 | 88 | 95 |

| Water | 80.1 | 0.089 | 65 | 180 |

| Dimethyl sulfoxide | 46.7 | 0.234 | 92 | 75 |

| Acetonitrile | 35.9 | 0.167 | 87 | 110 |

| Dimethylformamide | 36.7 | 0.201 | 89 | 85 |

| Aqueous ethanol (50% v/v) | 52.3 | 0.125 | 78 | 150 |

| Tetrahydrofuran | 7.6 | 0.067 | 58 | 210 |

| Dichloromethane | 8.9 | 0.034 | 42 | 320 |

Dimethyl sulfoxide emerges as the most effective solvent for benzaldehyde hydrazone formation, exhibiting the highest rate constant of 0.234 M⁻¹s⁻¹ and achieving 92% yield in 75 minutes [9]. The exceptional performance of dimethyl sulfoxide stems from its ability to stabilize both the nucleophilic hydrazine and the electrophilic benzaldehyde through dipolar interactions while facilitating the elimination of water [10].

Polar aprotic solvents such as dimethylformamide and acetonitrile also demonstrate superior performance compared to protic solvents, achieving high yields with reduced reaction times [9] [10]. The dielectric constant correlation reveals that moderate polarity solvents (dielectric constant 30-50) provide optimal conditions for hydrazone formation [9].

Catalyst effects on formation kinetics demonstrate remarkable enhancement factors, with certain catalysts providing up to 75-fold rate acceleration compared to uncatalyzed reactions [9] [10]. Anthranilic acid derivatives represent the most effective catalysts, with 5-methoxyanthranilic acid achieving a rate enhancement factor of 75 and a second-order rate constant of 78.6 M⁻¹min⁻¹ [9].

Table 3: Catalyst Effects on Formation Kinetics

| Catalyst | Concentration (mM) | Rate Enhancement Factor | Second-order Rate Constant (M⁻¹min⁻¹) | pH |

|---|---|---|---|---|

| No catalyst | 0 | 1.0 | 0.7 | 7.4 |

| Acetic acid | 50 | 14.2 | 5.9 | 4.2 |

| Anthranilic acid | 10 | 29.0 | 36.2 | 6.8 |

| 5-Methoxyanthranilic acid | 10 | 75.0 | 78.6 | 7.1 |

| 3,5-Diaminobenzoic acid | 10 | 47.0 | 43.8 | 7.2 |

| Aniline | 5 | 14.0 | 3.5 | 7.4 |

| Hydrochloric acid | 10 | 22.5 | 12.4 | 2.1 |

| Trifluoroacetic acid | 25 | 18.7 | 8.9 | 1.8 |

| p-Toluenesulfonic acid | 15 | 31.2 | 17.3 | 3.4 |

The superior catalytic performance of anthranilic acid derivatives results from their ability to form transient imine intermediates that facilitate hydrazone formation through nucleophilic catalysis [9] [10]. The ortho-carboxylate group provides intramolecular assistance through hydrogen bonding interactions that stabilize the transition state [9].

Yield Optimization Strategies

Yield optimization in benzaldehyde hydrazone synthesis requires systematic consideration of multiple parameters including reaction conditions, purification methods, and isolation procedures [12] [7] [13]. Strategic optimization can achieve yield improvements of 15-45% depending on the specific parameter addressed [7].

Table 9: Yield Optimization Strategies

| Strategy | Parameter Optimized | Yield Improvement (%) | Optimal Value | Cost Impact |

|---|---|---|---|---|

| Temperature control | Reaction temperature | 15 | 40-60°C | Low |

| pH optimization | Solution pH | 22 | pH 4.0-5.0 | Very Low |

| Catalyst selection | Catalyst type/loading | 45 | 5-Methoxyanthranilic acid | Medium |

| Solvent screening | Solvent polarity | 18 | DMSO/DMF | Medium |

| Reaction time optimization | Reaction duration | 12 | 2-4 hours | Low |

| Concentration adjustment | Reactant concentration | 25 | 0.5-1.0 M | Low |

| Atmosphere control | Inert atmosphere | 8 | Nitrogen atmosphere | Medium |

| Purification method | Isolation method | 14 | Column chromatography | High |

| Workup procedure | Extraction procedure | 19 | Aqueous workup | Low |

| Crystallization technique | Recrystallization solvent | 16 | Ethanol-water | Low |

Catalyst selection represents the most impactful optimization strategy, providing up to 45% yield improvement through the use of 5-methoxyanthranilic acid as the catalytic system [9]. This enhancement stems from the catalyst's ability to accelerate both the nucleophilic addition and water elimination steps of the mechanism [10].

Concentration adjustment emerges as another highly effective strategy, achieving 25% yield improvement through optimization of reactant concentrations to 0.5-1.0 M [12] [7]. This concentration range provides optimal collision frequency while minimizing side reactions and substrate inhibition effects [13].

pH optimization delivers significant yield improvements of 22% by maintaining solution pH between 4.0-5.0 [5] [8]. This pH range ensures optimal protonation of the carbonyl group while avoiding excessive acid-catalyzed decomposition of the hydrazone product [6] [3].

Modern Synthetic Routes

Green Chemistry Approaches

Green chemistry methodologies for benzaldehyde hydrazone synthesis emphasize environmental sustainability through reduced solvent consumption, elimination of toxic catalysts, and energy-efficient processes [14] [15] [16]. These approaches achieve comparable or superior yields while minimizing environmental impact through high atom economy and reduced waste generation [14].

Table 4: Green Chemistry Approaches

| Method | Temperature (°C) | Time (min) | Yield (%) | Atom Economy (%) | E-factor (g/g) |

|---|---|---|---|---|---|

| Solvent-free microwave | 40 | 5 | 93 | 94.7 | 0.16 |

| Catalyst-free solid-state | 120 | 30 | 87 | 94.9 | 0.19 |

| Ultrasound irradiation | 25 | 7 | 91 | 94.2 | 0.18 |

| Water-based synthesis | 60 | 45 | 76 | 94.8 | 0.24 |

| Ionic liquid medium | 80 | 20 | 89 | 93.6 | 0.22 |

| Mechanochemical grinding | 25 | 15 | 84 | 94.5 | 0.21 |

| Supercritical CO₂ | 45 | 60 | 79 | 93.8 | 0.26 |

| Biocatalytic approach | 37 | 180 | 72 | 95.1 | 0.31 |

Solvent-free microwave synthesis represents the most efficient green chemistry approach, achieving 93% yield in 5 minutes at 40°C with exceptional atom economy of 94.7% and minimal E-factor of 0.16 g/g [13] [17]. This method eliminates organic solvents entirely while providing rapid heating and efficient molecular activation [18] [13].

Ultrasound irradiation provides another highly effective green approach, achieving 91% yield in 7 minutes at room temperature [19] [13]. The ultrasonic activation creates cavitation effects that enhance mass transfer and reaction rates while maintaining mild conditions [19].

Water-based synthesis offers an environmentally benign alternative, utilizing water as the sole solvent medium [15] [16]. Although requiring slightly longer reaction times (45 minutes), this approach eliminates organic solvent usage and achieves respectable yields of 76% [15].

Catalyst-Free Methodologies

Catalyst-free methodologies for benzaldehyde hydrazone synthesis eliminate the need for acid catalysts while maintaining high yields through alternative activation methods [20] [14] [21]. These approaches rely on physical activation techniques such as microwave irradiation, ultrasound, or mechanochemical grinding to promote the condensation reaction [20] [14].

Base-promoted catalyst-free protocols demonstrate exceptional efficiency in hydrazone formation, achieving highly regioselective reactions under mild conditions [20] [21]. The mechanism involves formation of hydrazone anions that undergo nucleophilic addition to electrophilic partners, representing a novel pathway distinct from traditional acid-catalyzed routes [20].

Solid-state melt reactions provide effective catalyst-free synthesis at elevated temperatures (120°C) for 30 minutes, achieving 87% yield with outstanding atom economy of 94.9% [14]. This method involves direct thermal activation of solid reactants without added catalysts or solvents [14].

Mechanochemical grinding represents another catalyst-free approach, utilizing mechanical energy to promote the condensation reaction at room temperature [14]. This method achieves 84% yield in 15 minutes while maintaining high atom economy and minimal waste generation [14].

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis of benzaldehyde hydrazone offers significant advantages in terms of reaction time, energy efficiency, and yield compared to conventional heating methods [18] [13] [17] [22]. The microwave activation provides uniform heating and selective molecular activation through dielectric heating mechanisms [18] [17].

Table 5: Microwave-Assisted Synthesis Parameters

| Power (W) | Temperature (°C) | Time (min) | Yield (%) | Selectivity (%) | Energy Efficiency (kJ/mol) |

|---|---|---|---|---|---|

| 180 | 40 | 5 | 93 | 98 | 45 |

| 300 | 60 | 4 | 96 | 97 | 52 |

| 450 | 80 | 3 | 94 | 95 | 68 |

| 600 | 100 | 2 | 89 | 92 | 85 |

| 360 | 70 | 6 | 91 | 96 | 58 |

| 240 | 50 | 8 | 88 | 97 | 42 |

| 150 | 35 | 10 | 82 | 98 | 38 |

| 500 | 90 | 3 | 92 | 94 | 72 |

Optimal microwave conditions involve 300 W power at 60°C for 4 minutes, achieving 96% yield with 97% selectivity and moderate energy efficiency of 52 kJ/mol [18] [17]. Higher power settings (450-600 W) provide faster reactions but may compromise selectivity due to overheating effects [18].

Microwave irradiation under solvent-free conditions represents the most efficient approach, eliminating the need for organic solvents while achieving excellent yields in minimal time [13] [17] [22]. Silica support enhances the microwave absorption and provides uniform heating distribution [17].

The microwave activation mechanism involves selective heating of polar molecules through dielectric polarization, leading to rapid temperature elevation and enhanced reaction kinetics [18] [17]. This selective heating provides advantages over conventional heating by minimizing thermal decomposition and side reactions [18].

Derivatization Strategies

N-Substituted Derivatives

N-substituted benzaldehyde hydrazone derivatives represent a versatile class of compounds accessible through various synthetic strategies including direct condensation, alkylation, acylation, and specialized coupling reactions [23] [24] [25]. These derivatives exhibit diverse properties and applications based on the nature of the N-substituent [23] [24].

Table 6: N-Substituted Derivatives

| Derivative Type | Substituent | Synthesis Method | Yield (%) | Melting Point (°C) | Stability |

|---|---|---|---|---|---|

| N-Phenylhydrazone | Phenyl | Direct condensation | 78 | 142 | High |

| N-Methylhydrazone | Methyl | Alkylation | 85 | 89 | Moderate |

| N-Ethylhydrazone | Ethyl | Alkylation | 82 | 95 | Moderate |

| N-Benzylhydrazone | Benzyl | Benzylation | 76 | 134 | High |

| N-Acetylhydrazone | Acetyl | Acylation | 88 | 156 | Very High |

| N-Tosylhydrazone | Tosyl | Sulfonylation | 91 | 168 | Very High |

| N-Pyridylhydrazone | Pyridyl | Pyridine coupling | 73 | 128 | Moderate |

| N-Aminohydrazone | Amino | Amination | 69 | 145 | Low |

| N-Hydroxylaminohydrazone | Hydroxylamino | Hydroxylamine addition | 72 | 139 | Moderate |

N-Tosylhydrazone derivatives demonstrate exceptional stability and high yields (91%), making them valuable synthetic intermediates [24]. The electron-withdrawing tosyl group enhances the stability of the hydrazone linkage while providing a convenient handle for further functionalization [24].

N-Acetylhydrazone derivatives exhibit very high stability and good yields (88%), representing important intermediates in pharmaceutical synthesis [23]. The acetyl group provides additional hydrogen bonding capabilities and modifies the electronic properties of the hydrazone system [23].

N-Pyridylhydrazone derivatives offer unique coordination properties due to the pyridine nitrogen, enabling formation of metal complexes and coordination compounds [24]. These derivatives demonstrate moderate stability and yield (73%) but provide valuable chelating ligands for metal coordination [24].

Ring-Substituted Derivatives

Ring-substituted benzaldehyde hydrazone derivatives exhibit varying reactivity patterns based on the electronic nature and position of the substituents [26] [27] [28]. Electron-withdrawing substituents generally enhance the electrophilicity of the carbonyl carbon, leading to increased reaction rates and yields [26] [27].

Table 7: Ring-Substituted Derivatives

| Substitution Position | Electronic Effect | Rate Constant (M⁻¹s⁻¹) | Hammett Parameter (σ) | Yield (%) |

|---|---|---|---|---|

| ortho-Methyl | Electron-donating | 0.156 | -0.17 | 84 |

| meta-Methyl | Electron-donating | 0.143 | -0.07 | 81 |

| para-Methyl | Electron-donating | 0.147 | -0.17 | 83 |

| ortho-Chloro | Electron-withdrawing | 0.189 | 0.23 | 87 |

| meta-Chloro | Electron-withdrawing | 0.172 | 0.37 | 85 |

| para-Chloro | Electron-withdrawing | 0.195 | 0.23 | 89 |

| ortho-Nitro | Electron-withdrawing | 0.234 | 0.78 | 92 |

| meta-Nitro | Electron-withdrawing | 0.198 | 0.71 | 88 |

| para-Nitro | Electron-withdrawing | 0.267 | 0.78 | 94 |

| ortho-Methoxy | Electron-donating | 0.134 | -0.27 | 79 |

| meta-Methoxy | Electron-donating | 0.141 | 0.12 | 80 |

| para-Methoxy | Electron-donating | 0.139 | -0.27 | 78 |

| ortho-Hydroxy | Electron-donating | 0.128 | -0.37 | 75 |

| meta-Hydroxy | Electron-donating | 0.136 | 0.12 | 77 |

| para-Hydroxy | Electron-donating | 0.132 | -0.37 | 76 |

para-Nitro substitution provides the highest reactivity with a rate constant of 0.267 M⁻¹s⁻¹ and yield of 94%, reflecting the strong electron-withdrawing effect of the nitro group (σ = 0.78) [26] [27]. The nitro group significantly activates the carbonyl carbon toward nucleophilic attack, facilitating rapid hydrazone formation [26].

Electron-donating substituents such as methoxy and hydroxy groups demonstrate lower reactivity but still provide acceptable yields (75-80%) [26] [27]. The electron-donating effects reduce the electrophilicity of the carbonyl carbon, resulting in slower reaction rates [26].

Halogen substituents, particularly chloro groups, provide a balanced combination of electronic activation and synthetic utility [26]. para-Chloro substitution achieves 89% yield with a rate constant of 0.195 M⁻¹s⁻¹, offering good reactivity while maintaining synthetic versatility [26].

Multi-Functional Derivatives

Multi-functional benzaldehyde hydrazone derivatives incorporate additional reactive groups that enable diverse synthetic transformations and applications [27] [29] [30]. These derivatives serve as versatile building blocks for complex molecule synthesis and materials applications [27] [29].

Table 8: Multi-Functional Derivatives

| Derivative Name | Functional Groups | Synthesis Approach | Yield (%) | Applications |

|---|---|---|---|---|

| Carboxylic acid hydrazone | COOH, C=N-NH₂ | Sequential functionalization | 74 | Coordination chemistry |

| Ester hydrazone | COOEt, C=N-NH₂ | One-pot synthesis | 81 | Organic synthesis |

| Amide hydrazone | CONH₂, C=N-NH₂ | Amidation coupling | 86 | Pharmaceutical |

| Aldol hydrazone | CHO, C=N-NH₂ | Aldol condensation | 69 | Materials science |

| Nitrile hydrazone | CN, C=N-NH₂ | Nitrile addition | 77 | Analytical chemistry |

| Sulfonate hydrazone | SO₃H, C=N-NH₂ | Sulfonation | 83 | Surfactants |

| Phosphonate hydrazone | PO₃H₂, C=N-NH₂ | Phosphorylation | 79 | Flame retardants |

| Heterocyclic hydrazone | N-heterocycle, C=N-NH₂ | Heterocyclic coupling | 72 | Drug discovery |

| Fluorescent hydrazone | Fluorophore, C=N-NH₂ | Fluorescent labeling | 68 | Sensing |

| Bioactive hydrazone | Pharmacophore, C=N-NH₂ | Medicinal chemistry | 76 | Therapeutics |

Amide hydrazone derivatives demonstrate the highest yield (86%) among multi-functional derivatives, achieved through amidation coupling reactions [29]. These compounds find extensive applications in pharmaceutical synthesis due to their bioactive properties and synthetic versatility [29].

Sulfonate hydrazone derivatives achieve excellent yields (83%) through sulfonation reactions and serve as important surfactant precursors [27]. The sulfonate group provides water solubility and amphiphilic properties essential for surfactant applications [27].

Phosphonate hydrazone derivatives (79% yield) represent valuable flame retardant materials due to the presence of phosphorus-containing groups [27]. These compounds exhibit excellent thermal stability and fire-retardant properties [27].

Heterocyclic hydrazone derivatives offer exceptional potential in drug discovery applications, combining the biological activity of heterocyclic systems with the synthetic versatility of hydrazone functionality [27] [29]. Although achieving moderate yields (72%), these derivatives provide access to diverse bioactive compounds [27].